

Avilamycin's Impact on Gut Microbiota: A Comparative Analysis with Other Growth Promoters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Avilamycin**

Cat. No.: **B193671**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **avilamycin**'s effects on the gut microbiota versus other antibiotic and non-antibiotic growth promoters. The information herein is synthesized from various experimental studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Avilamycin, an orthosomycin antibiotic, has been widely used as a growth promoter in livestock, primarily targeting Gram-positive bacteria. Its mechanism of action, the inhibition of bacterial protein synthesis, leads to significant modulation of the gut microbiota. These alterations are believed to contribute to improved nutrient absorption, gut health, and overall growth performance in animals. This guide compares the microbial shifts induced by **avilamycin** with those of other common growth promoters, including other antibiotics like bacitracin and virginiamycin, and non-antibiotic alternatives such as organic acids and plant extracts.

Comparative Analysis of Gut Microbiota Modulation

The following tables summarize the quantitative effects of **avilamycin** and other growth promoters on key indicators of gut microbial health, including diversity, phylum-level changes,

and genus-level alterations.

Table 1: Effects on Gut Microbial Diversity

Growth Promoter	Animal Model	Gut Section	Diversity Index (Shannon)	Key Findings
Avilamycin	Broiler Chickens	Ileum	Increased[1][2]	Avilamycin treatment has been shown to increase the bacterial diversity in the ileum of broiler chickens. [1][2]
Broiler Chickens	Cecum	Decreased or No Significant Change[1][2]	In contrast to the ileum, the cecal microbial diversity in broilers was either reduced or not significantly affected by avilamycin.[1][2]	
Early-weaned Pigs	Jejunum	Increased[3]	In early-weaned pigs, avilamycin, along with other additives, led to an increase in the biodiversity of the jejunal microbial community.[3]	
Zinc Bacitracin	Broiler Chickens	Cecum	Increased	Zinc bacitracin was found to increase the diversity of the cecal microbiota by reducing the

Virginiamycin	Broiler Chickens	Proximal Small Intestine	Significant Shifts	dominance of certain species.
Organic Acids	Broiler Chickens	Cecum	No Significant Change	Supplementation with organic acids did not significantly alter the overall alpha diversity of the cecal microbiota.
Plant Extracts	Early-weaned Pigs	Jejunum	Increased[3]	A mixture of plant extracts increased the biodiversity of the jejunal microbiota in early-weaned pigs.[3]

Table 2: Comparative Effects on Gut Microbiota Composition (Phylum and Genus Level)

Growth Promoter	Animal Model	Gut Section	Phylum/Genus	Effect
Avilamycin	Broiler Chickens	Ileum	Lactobacillus reuteri	Enriched[1][2]
Broiler Chickens	Ileum	Clostridium	Enriched[1][2]	
Broiler Chickens	Ileum	Lactobacillus crispatus	Decreased[1][2]	
Broiler Chickens	Jejunum	Weisella, Enterococcus faecium, Pediococcus acidophilus	Decreased abundance, indicating an effect on their growth.[5]	
Broiler Chickens	Jejunum	Pseudomonas	Higher diversity within this genus was observed.[5]	
Zinc Bacitracin	Broiler Chickens	Cecum	Lactobacillus	Significant shifts in various Lactobacillus species were noted.
Broiler Chickens	Cecum	Bilophila	Greater abundance compared to controls.	
Enramycin	Broiler Chickens	Cecum	Unclassified Firmicutes, Clostridium XI, unclassified Peptostreptococcaceae	Decreased relative abundance.
Broiler Chickens	Cecum	Clostridium XIVb, Anaerosporobact	Increased relative	

		er	abundance.	
Virginiamycin	Broiler Chickens	Ileum	Propionibacterium, Corynebacterium	Enriched in the ileum of treated birds.[4]
Organic Acids	Broiler Chickens	Cecum	Ruminococcaceae, Christensenellaceae, Peptococcaceae	Identified as biomarkers for the organic acid-treated group.
Plant Extracts (Carvacrol, Cinnamaldehyde , Capsicum)	Early-weaned Pigs	Cecum	Lactobacilli to Enterobacteria ratio	Increased ratio was observed in piglets on the plant extract diet. [3]

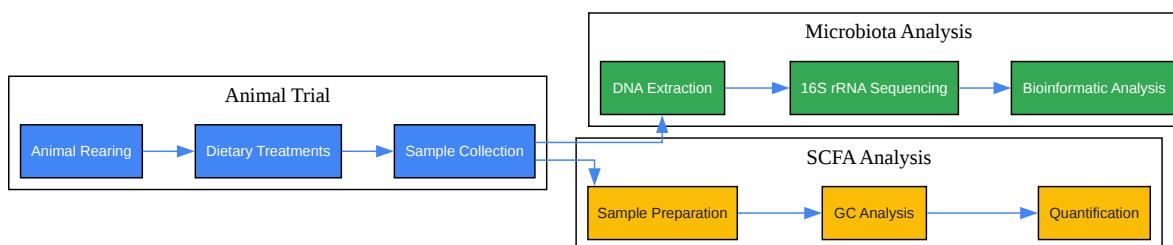
Table 3: Effects on Short-Chain Fatty Acid (SCFA) Production

Growth Promoter	Animal Model	Gut Section	SCFA	Effect
Avilamycin	Early-weaned Pigs	Caudal Colon & Rectum	Propionate	Diminished production.
Sodium Butyrate	Early-weaned Pigs	Cranial Colon	Total VFA	Lower concentration.
Organic Acids	Broiler Chickens	Cecum	Formic Acid	Higher concentration.
Broiler Chickens	Cecum	Butyric Acid		Increased concentration compared to control and flavomycin groups.

Experimental Protocols

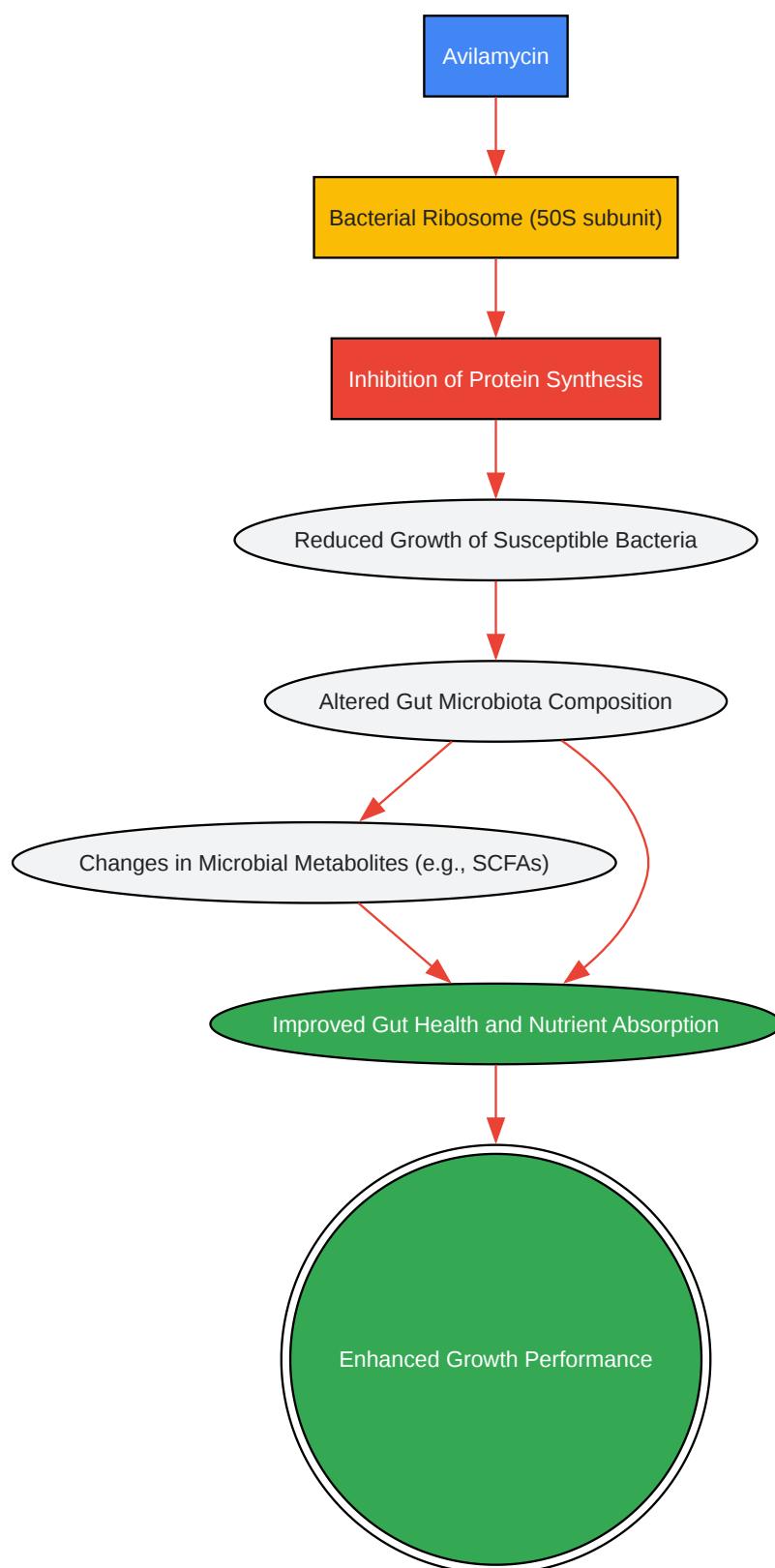
16S rRNA Gene Sequencing and Analysis

A common methodology for analyzing the gut microbiota composition in the cited studies involves the following steps:


- Sample Collection: Intestinal (ileal, jejunal, or cecal) contents are collected from animals in different treatment groups (e.g., control, **avilamycin**-supplemented, other growth promoter-supplemented).
- DNA Extraction: Total genomic DNA is extracted from the collected samples using commercially available kits, following the manufacturer's instructions.
- PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using universal primers.
- Library Preparation and Sequencing: The PCR amplicons are used to construct a sequencing library, which is then sequenced on a high-throughput platform such as Illumina MiSeq.
- Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining high-quality sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Taxonomic Classification: The OTUs/ASVs are assigned to taxonomic lineages (phylum, genus, species) by comparing them against a reference database like Greengenes or SILVA.
- Diversity and Statistical Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity) are calculated. Statistical analyses are performed to identify significant differences in microbial composition and diversity between the treatment groups.

Short-Chain Fatty Acid (SCFA) Analysis

The concentration of SCFAs in the gut is typically determined using the following procedure:


- Sample Preparation: Cecal or colonic contents are homogenized and centrifuged to obtain a clear supernatant.
- Derivatization (if necessary): In some methods, the SCFAs in the supernatant are derivatized to make them suitable for analysis.
- Gas Chromatography (GC) Analysis: The prepared samples are injected into a gas chromatograph equipped with a flame ionization detector (FID).
- Quantification: The concentrations of individual SCFAs (e.g., acetate, propionate, butyrate) are determined by comparing their peak areas to those of known standards.

Visualizations

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for analyzing the effects of growth promoters on gut microbiota.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **avilamycin** on the gut microbiota and host.

Conclusion

Avilamycin exerts a distinct influence on the gut microbiota, characterized by an increase in ileal diversity and specific shifts in bacterial populations, such as the enrichment of *Lactobacillus reuteri* and *Clostridium* in broiler chickens.^{[1][2]} In comparison, other antibiotic growth promoters like zinc bacitracin and virginiamycin also induce significant but different changes in the microbial community. Non-antibiotic alternatives, including organic acids and plant extracts, demonstrate the potential to modulate the gut microbiota in a beneficial manner, often by increasing the abundance of SCFA-producing bacteria or improving the ratio of beneficial to pathogenic bacteria.^[3] The choice of a growth promoter will depend on the specific production goals and the desired modulation of the gut ecosystem. This comparative guide provides a foundational understanding for researchers and professionals in the field to make informed decisions and guide future research in the development of novel feed additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Influence of dietary avilamycin on ileal and cecal microbiota in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of the antibiotic avilamycin on the structure of the microbial community in the jejunal intestinal tract of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Organic Acids as Alternatives for Antibiotic Growth Promoters Alter the Intestinal Structure and Microbiota and Improve the Growth Performance in Broilers [frontiersin.org]
- To cite this document: BenchChem. [Avilamycin's Impact on Gut Microbiota: A Comparative Analysis with Other Growth Promoters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193671#comparing-avilamycin-s-effect-on-gut-microbiota-with-other-growth-promoters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com